N-hexadecylbenzamide
Description
N-Hexadecylbenzamide (CAS No. 82684-41-1) is a long-chain alkylbenzamide derivative with the molecular formula $ \text{C}{23}\text{H}{39}\text{NO} $ and a molecular weight of 345.57 g/mol. Structurally, it consists of a benzamide group ($ \text{C}6\text{H}5\text{CONH}_2 $) substituted with a hexadecyl (16-carbon) alkyl chain. This compound is characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a polar amide group, making it relevant in surfactant applications, drug delivery systems, and material science .
For instance, structurally similar compounds like N-Hexylbenzamide (CAS 4773-75-5) and N-(2-Ethylhexyl)benzamide (CAS 446838-10-4) share the benzamide core but differ in alkyl chain length and branching, which critically influence solubility, thermal stability, and biological activity .
Properties
IUPAC Name |
N-hexadecylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHECFNEKMWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391446 | |
| Record name | N-hexadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82684-41-1 | |
| Record name | N-hexadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexadecylbenzamide can be synthesized through the coupling reaction of carboxylic acids and amines. One common method involves the reaction of hexadecylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under an inert nitrogen atmosphere. The resulting solution is stirred at ambient temperature overnight to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-hexadecylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoyl derivatives, while reduction may produce hexadecylamine derivatives .
Scientific Research Applications
N-hexadecylbenzamide, a compound with the molecular formula C23H39NO, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies that illustrate its significance.
Biological Research
This compound is utilized in studies focusing on membrane interactions and lipid bilayer dynamics . Its long hydrophobic chain allows it to integrate into lipid membranes, facilitating the investigation of membrane fluidity and permeability. Research has shown that compounds with similar structures can affect membrane properties, influencing cellular processes such as signaling and transport .
Pharmaceutical Development
The compound serves as a building block in drug design and development. Its ability to modify pharmacokinetic properties makes it valuable for creating new therapeutic agents with enhanced efficacy and reduced side effects. For instance, derivatives of this compound are being explored for their potential as anti-cancer agents, leveraging their ability to target specific cellular pathways.
Material Science
In material science, this compound is investigated for its role in creating self-assembled monolayers (SAMs) on surfaces. These SAMs can modify surface properties such as wettability and adhesion, which are crucial for applications in sensors and coatings. The compound's amphiphilic nature allows it to form stable films that can be tailored for specific functionalities .
Environmental Studies
The compound is also studied for its interactions with environmental pollutants. Research suggests that this compound can act as a model compound to understand the behavior of long-chain amides in biological systems and their potential impacts on ecological health .
Case Study 1: Membrane Interaction Studies
A study published in the Journal of Membrane Biology explored the effects of this compound on model lipid bilayers. Researchers found that varying concentrations of the compound significantly altered membrane fluidity, suggesting its potential utility in drug delivery systems where membrane penetration is critical.
Case Study 2: Drug Development
In a recent pharmaceutical study, derivatives of this compound were synthesized and evaluated for their anti-cancer properties against various cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting the compound's potential as a lead structure for new cancer therapies.
Case Study 3: Surface Modification
Research conducted at a leading materials science institute demonstrated that this compound could be used to create hydrophobic surfaces through self-assembly techniques. The modified surfaces showed significant resistance to water and oil, making them ideal for applications in anti-fogging and anti-corrosion coatings.
Mechanism of Action
The mechanism of action of N-hexadecylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Table 1 compares key properties of N-hexadecylbenzamide with structurally related benzamide derivatives:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 82684-41-1 | C${23}$H${39}$NO | 345.57 | ~6.5* | Not reported |
| N-Hexylbenzamide | 4773-75-5 | C${13}$H${19}$NO | 205.30 | 2.52 | Not reported |
| N-(2-Ethylhexyl)benzamide | 446838-10-4 | C${15}$H${23}$NO | 233.35 | 3.1† | Not reported |
| 4-N-Hexylbenzylamine | 376640-08-3 | C${13}$H${21}$N | 191.31 | 2.3 | Not classified |
| N-Hexadecylacetamide | 14303-96-9 | C${18}$H${37}$NO | 283.49 | ~5.0* | 69–77‡ |
*Estimated based on alkyl chain length and analog data ; †Calculated from XLogP3 ; ‡From a structurally similar hexadecyl-containing compound .
Key Observations :
- Hydrophobicity : Longer alkyl chains (e.g., hexadecyl vs. hexyl) increase LogP, enhancing lipid solubility. This property is critical for membrane permeability in drug design .
- Thermal Stability : The hexadecyl chain in N-hexadecylacetamide contributes to a melting range of 69–77°C, suggesting that this compound may exhibit similar thermal behavior due to van der Waals interactions in the alkyl chain .
Biological Activity
N-Hexadecylbenzamide, also known as 2-amino-N-hexadecyl-benzamide (Ahba), is a compound that has garnered attention for its biological activity, particularly in the context of its role as a fluorescent membrane probe. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is an amide derivative characterized by a long hydrophobic hexadecyl chain attached to an aromatic benzamide moiety. This structural feature is significant for its interactions with biological membranes.
The biological activity of this compound is primarily linked to its ability to integrate into lipid bilayers, where it influences membrane properties. The compound functions effectively as a fluorescent probe, allowing researchers to study membrane dynamics and cellular processes.
Fluorescent Properties
This compound exhibits unique fluorescent properties that make it suitable for various imaging applications. It can be used to monitor changes in membrane fluidity and organization due to its sensitivity to the local environment within the lipid bilayer.
Biological Applications
- Cell Membrane Studies :
-
Drug Delivery Systems :
- The compound's amphiphilic nature makes it a candidate for drug delivery applications, where it can facilitate the transport of therapeutic agents across cellular membranes.
- Biological Imaging :
Study on Membrane Probes
In a comparative study, this compound was evaluated against other fluorescent membrane probes. The findings indicated that Ahba provided enhanced sensitivity and specificity in detecting changes in membrane structure compared to traditional probes like Laurdan. This was attributed to its unique interaction with lipid bilayers, which allowed for more accurate readings of membrane fluidity .
Investigating Cellular Processes
Another study focused on the use of this compound in observing apoptosis in cancer cells. The results demonstrated that the compound could effectively differentiate between live and apoptotic cells based on fluorescence intensity changes, providing insights into cell death mechanisms .
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of this compound:
| Property | Observation |
|---|---|
| Fluorescence Intensity | Increased in apoptotic cells compared to live cells |
| Membrane Fluidity | Altered significantly upon incorporation into lipid bilayers |
| Binding Affinity | High affinity for lipid membranes due to hydrophobic interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
